REACTION_SMILES
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[C:3](#[N:4])[CH2:5][CH2:6][P:7](=[O:8])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14].[H-:1].[Na+:2].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:23].[n:15]1[c:16]([CH:21]=[O:22])[cH:17][cH:18][cH:19][cH:20]1>>[C:3](#[N:4])[CH:5]=[CH:6][c:16]1[n:15][cH:20][cH:19][cH:18][cH:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(CCC#N)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=Cc1ccccn1
|
Name
|
|
Type
|
product
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Smiles
|
N#CC=Cc1ccccn1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:3](#[N:4])[CH2:5][CH2:6][P:7](=[O:8])([O:9][CH2:10][CH3:11])[O:12][CH2:13][CH3:14].[H-:1].[Na+:2].[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:23].[n:15]1[c:16]([CH:21]=[O:22])[cH:17][cH:18][cH:19][cH:20]1>>[C:3](#[N:4])[CH:5]=[CH:6][c:16]1[n:15][cH:20][cH:19][cH:18][cH:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOP(=O)(CCC#N)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC=Cc1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |